3-(2-Methoxyethoxy)-4-morpholinoaniline
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Overview
Description
3-(2-Methoxyethoxy)-4-morpholinoaniline is an organic compound that features a morpholine ring attached to an aniline moiety, with a 2-methoxyethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyethoxy)-4-morpholinoaniline typically involves the reaction of 4-chloro-3-nitroaniline with morpholine in the presence of a base, followed by reduction of the nitro group to an amine. The 2-methoxyethoxy group can be introduced via nucleophilic substitution using 2-methoxyethanol. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyethoxy)-4-morpholinoaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions typically target the nitro group, converting it to an amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the aniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas are frequently used for reduction.
Substitution: Nucleophilic substitution often involves reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions include various substituted aniline derivatives, quinones, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2-Methoxyethoxy)-4-morpholinoaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyethoxy)-4-morpholinoaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methoxyethoxy)phenylmethanamine
- Tris(2-methoxyethoxy)(vinyl)silane
- [3-(2-Methoxyethoxy)phenyl]methanamine
Uniqueness
3-(2-Methoxyethoxy)-4-morpholinoaniline is unique due to its combination of a morpholine ring and a 2-methoxyethoxy substituent on the aniline moiety. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H20N2O3 |
---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
3-(2-methoxyethoxy)-4-morpholin-4-ylaniline |
InChI |
InChI=1S/C13H20N2O3/c1-16-8-9-18-13-10-11(14)2-3-12(13)15-4-6-17-7-5-15/h2-3,10H,4-9,14H2,1H3 |
InChI Key |
IHZGLIOGBDRQQD-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=C(C=CC(=C1)N)N2CCOCC2 |
Origin of Product |
United States |
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